2,5-Difluorobenzylisocyanide
Description
2,5-Difluorobenzylisocyanide is an organic compound with the molecular formula C8H5F2N It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 5 positions, and an isocyanide group attached to the benzyl group
Properties
IUPAC Name |
1,4-difluoro-2-(isocyanomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTHQOZJWGPSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285059 | |
| Record name | 1,4-Difluoro-2-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-56-4 | |
| Record name | 1,4-Difluoro-2-(isocyanomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Difluoro-2-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorobenzylisocyanide typically involves the reaction of 2,5-difluorobenzylamine with chloroform and a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorobenzylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction Reactions: The isocyanide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted benzylisocyanides.
Oxidation Reactions: Products include isocyanates.
Reduction Reactions: Products include benzylamines.
Scientific Research Applications
2,5-Difluorobenzylisocyanide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Difluorobenzylisocyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- 2,4-Difluorobenzylisocyanide
- 3,5-Difluorobenzylisocyanide
- 2,6-Difluorobenzylisocyanide
Comparison: 2,5-Difluorobenzylisocyanide is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with biological targets. Compared to other difluorobenzylisocyanides, it may exhibit different chemical and biological properties, making it a distinct compound of interest in various research applications.
Biological Activity
2,5-Difluorobenzylisocyanide is a compound of significant interest due to its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized via the reaction of 2,5-difluorobenzylamine with phosgene or by using alternative isocyanation methods. The resulting compound features a unique structure that contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of isocyanides, including this compound. These compounds have demonstrated significant inhibition against various viruses. For instance, isocyanides have been shown to interfere with viral replication at early stages, affecting the intracellular production of viral components. The half-maximal inhibitory concentration (IC50) values for certain derivatives in similar studies indicate promising antiviral efficacy, suggesting that modifications in substituents can enhance activity against specific viruses .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Isocyanides are known to exhibit antibacterial activity against several pathogens. For example, studies on related isocyanide compounds have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone . The structure-activity relationship indicates that electron-withdrawing groups enhance antibacterial potency.
Anticancer Activity
The anticancer properties of isocyanides are notable as well. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, IC50 values for related compounds have been reported as low as 1.50 µM against certain leukemia cell lines . This suggests that this compound may also possess similar anticancer activity.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Antiviral Mechanism : It appears to inhibit viral replication at an early stage by affecting the production of viral proteins.
- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are key actions attributed to isocyanides.
- Anticancer Mechanism : Induction of apoptosis and inhibition of angiogenesis are critical mechanisms through which these compounds exert their anticancer effects.
Case Studies and Research Findings
Several case studies have documented the efficacy of isocyanides in various biological contexts:
- Antiviral Efficacy : A controlled study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against dengue virus serotype 2 (DENV2), with IC50 values indicating effective inhibition .
- Antibacterial Potency : Comparative studies showed that certain isocyanide derivatives had MIC values ranging from 40 to 50 µg/mL against E. faecalis and P. aeruginosa, highlighting their potential as antibacterial agents .
- Cancer Cell Line Studies : In vitro studies on human leukemia cells revealed that treatment with isocyanides resulted in substantial decreases in cell viability and induced apoptosis at low concentrations (IC50 as low as 1.50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
